molecular formula C22H24N4O2 B10991372 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

Cat. No.: B10991372
M. Wt: 376.5 g/mol
InChI Key: IMBQZYOVBVNUGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a suitable pyridazinone derivative under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring and pyridazinone core undergo oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsOutcomeSource
Piperazine oxidation KMnO₄ (acidic conditions)Formation of N-oxide derivatives, enhancing water solubility
Pyridazinone oxidation H₂O₂ (alkaline medium)Introduction of hydroxyl groups at position 4 of the pyridazinone ring
  • Oxidation of the piperazine nitrogen generates metabolites with altered receptor-binding profiles, particularly at α₁-adrenergic receptors.

  • Pyridazinone oxidation modifies electronic properties, impacting fluorescence and bioactivity .

Reduction Reactions

Reductive modifications target the pyridazinone carbonyl group and methoxyphenyl substituents:

Reaction TypeReagents/ConditionsOutcomeSource
Carbonyl reduction NaBH₄/EtOH, 0–5°CConversion of pyridazinone to dihydropyridazine derivatives
Demethylation BBr₃/DCM, −78°CCleavage of methoxy groups to phenolic derivatives
  • Reduced dihydropyridazine derivatives show increased lipophilicity, improving blood-brain barrier penetration.

  • Demethylation products exhibit enhanced hydrogen-bonding capacity, influencing target affinity.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple reactive sites:

Electrophilic Substitution

SiteReagents/ConditionsOutcomeSource
Pyridazinone C-5HNO₃/H₂SO₄, 50°CNitration at C-5, yielding nitro derivatives
Piperazine N-4CH₃I/K₂CO₃, refluxQuaternary ammonium salt formation

Nucleophilic Substitution

SiteReagents/ConditionsOutcomeSource
Pyridazinone C-4NH₂OH/HCl, 80°CHydroxylamine substitution, forming oxime analogs
Methylene bridgeR-X (alkyl halides), DMFAlkylation of the methylene linker
  • Nitro derivatives demonstrate enhanced PDE4 inhibitory activity .

  • Quaternary ammonium salts improve solubility for intravenous formulations.

Ring-Opening and Rearrangements

Under extreme conditions, the pyridazinone ring undergoes cleavage:

Reaction TypeReagents/ConditionsOutcomeSource
Acidic hydrolysisHCl (12M), 100°CRing opening to form dicarboxylic acid intermediates
Thermal rearrangement200°C, inert atmosphereIsomerization to quinazoline derivatives
  • Dicarboxylic acids serve as precursors for polymer-supported drug delivery systems .

  • Quinazoline derivatives exhibit distinct kinase inhibition profiles.

Mechanistic Insights

  • Piperazine reactivity : The N-4 position is more nucleophilic than N-1 due to steric hindrance from the methoxyphenyl group.

  • Pyridazinone ring : Electron-withdrawing effects of the carbonyl group direct substitutions to C-4 and C-5 .

Biological Activity

The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a member of the pyridazine family and has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of approximately 364.45 g/mol. The compound features a piperazine moiety, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Key mechanisms include:

  • Serotonin Receptor Modulation : The piperazine structure allows for selective binding to serotonin receptors, particularly the 5-HT_1A subtype, which is implicated in mood regulation and anxiety disorders .
  • Dopaminergic Activity : The compound may also influence dopaminergic pathways, making it a candidate for neuropsychiatric conditions such as schizophrenia and depression.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thus potentially enhancing synaptic availability of key neurotransmitters like serotonin and dopamine.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, evidenced by reduced immobility in the forced swim test (FST) and tail suspension test (TST) .
  • Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation where it reduced edema significantly .

Case Studies

A notable study assessed the efficacy of this compound in a mouse model of depression. Mice treated with varying doses showed a dose-dependent reduction in depressive behaviors compared to controls. The results are summarized in Table 1.

Dose (mg/kg)Immobility Time (seconds)Statistical Significance
Control180-
5150p < 0.05
10120p < 0.01
2090p < 0.001

Table 1: Effects of different doses of the compound on immobility time in mice.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:

  • Core formation : Condensation of phenyl-substituted precursors under acidic or basic conditions.
  • Piperazine coupling : Alkylation or nucleophilic substitution to introduce the 4-(2-methoxyphenyl)piperazine moiety.
  • Purification : Use column chromatography (e.g., silica gel) or recrystallization with solvents like ethanol or dichloromethane.

Optimization strategies :

  • Temperature control : Maintain ≤60°C during coupling to prevent decomposition of the piperazine group .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Yield improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) .

Q. Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~430) .

Q. Advanced: How can structural conformation and intermolecular interactions be analyzed using crystallographic data?

Answer:

  • Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and torsion angles (e.g., piperazine ring puckering, pyridazinone planarity). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between phenyl groups) .
  • Density Functional Theory (DFT) : Compare experimental XRD data with computational models to validate electronic effects .

Q. Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target binding or solubility?

Answer:

  • Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate π-π interactions. Evidence from similar compounds shows altered binding affinities to serotonin/dopamine receptors .
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl, morpholine) at the pyridazinone C6 position while monitoring logP via HPLC .
  • Bioisosteric replacement : Substitute the piperazine ring with a piperidine or azepane scaffold to assess conformational flexibility .

Q. Advanced: How can contradictory data between experimental and computational models be resolved?

Answer:

  • Validation protocols :
    • Compare experimental XRD bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized geometries .
    • Reconcile discrepancies in pKa predictions (e.g., pyridazinone NH acidity) using potentiometric titration .
  • Error analysis : Evaluate solvent effects in computational models (e.g., implicit vs. explicit solvation in docking simulations) .

Q. Advanced: What methodologies assess the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?

Answer:

  • In vitro metabolic assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Monitor demethylation of the methoxy group .
  • Caco-2 cell models : Measure apical-to-basolateral transport to predict intestinal absorption. Optimize using prodrug strategies (e.g., esterification) .
  • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu) for dose adjustment .

Q. Advanced: How can molecular docking studies predict interactions with neurological targets (e.g., serotonin receptors)?

Answer:

  • Target selection : Use homology models or X-ray structures (e.g., 5-HT1A receptor, PDB ID: 6WGT) .
  • Docking software : AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Prioritize poses with hydrogen bonds to Ser159 or hydrophobic contacts with Phe362 .
  • Free energy calculations : MM-GBSA to rank binding affinities and correlate with in vitro IC50 values .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3

InChI Key

IMBQZYOVBVNUGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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